
3-(4-Benzylphenoxy)piperidine
Descripción general
Descripción
3-(4-Benzylphenoxy)piperidine is a chemical compound with the molecular formula C18H21NO and a molecular weight of 267.37 g/mol. It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of a benzyl group attached to the para position of the phenyl ring, which is further connected to the piperidine ring via an ether linkage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Benzylphenoxy)piperidine typically involves the following steps:
Benzyl Bromination: The starting material, benzyl alcohol, is converted to benzyl bromide using bromine in the presence of a catalyst such as iron(III) bromide.
Phenol Etherification: The benzyl bromide is then reacted with phenol under basic conditions (e.g., sodium hydroxide) to form benzyl phenyl ether.
Piperidine Formation: The benzyl phenyl ether is subsequently reacted with piperidine in the presence of a strong base (e.g., potassium tert-butoxide) to yield this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can also be employed to make the process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions: 3-(4-Benzylphenoxy)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding hydroxyl derivative.
Reduction: Reduction reactions can lead to the formation of the corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions, often under acidic or basic conditions.
Major Products Formed:
Oxidation Products: Hydroxylated derivatives of this compound.
Reduction Products: Piperidine derivatives with reduced functional groups.
Substitution Products: Substituted piperidine derivatives with various alkyl or aryl groups.
Aplicaciones Científicas De Investigación
3-(4-Benzylphenoxy)piperidine has several scientific research applications across various fields:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including its role as a receptor antagonist or agonist.
Medicine: It has been investigated for its pharmacological properties, such as its potential use in treating neurological disorders and pain management.
Industry: It is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
3-(4-Benzylphenoxy)piperidine is structurally similar to other benzyl-substituted piperidine derivatives, such as 3-(4-methylphenoxy)piperidine and 3-(4-phenylphenoxy)piperidine. its unique benzyl group at the para position of the phenyl ring imparts distinct chemical and biological properties. These differences can influence its reactivity, binding affinity, and overall efficacy in various applications.
Comparación Con Compuestos Similares
3-(4-Methylphenoxy)piperidine
3-(4-Phenylphenoxy)piperidine
3-(4-Fluorophenoxy)piperidine
3-(4-Chlorophenoxy)piperidine
Propiedades
IUPAC Name |
3-(4-benzylphenoxy)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-2-5-15(6-3-1)13-16-8-10-17(11-9-16)20-18-7-4-12-19-14-18/h1-3,5-6,8-11,18-19H,4,7,12-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWXGWDXIVFCBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=CC=C(C=C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70663040 | |
| Record name | 3-(4-Benzylphenoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70663040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946681-24-9 | |
| Record name | 3-(4-Benzylphenoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70663040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



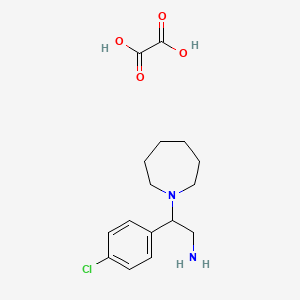
![3-[(Benzyloxy)methyl]piperidine hydrochloride](/img/structure/B1520847.png)
![N-[2-(4-amino-2-methylphenoxy)ethyl]-N-methyl-N-phenylamine dihydrochlhoride](/img/structure/B1520848.png)
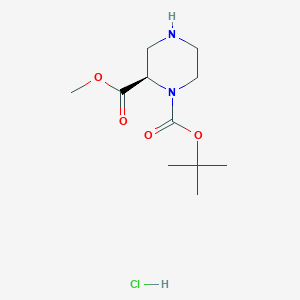
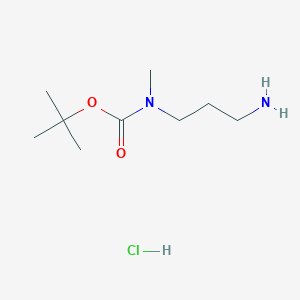
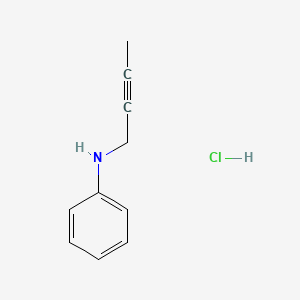
![3-[([1,1'-Biphenyl]-2-yloxy)methyl]piperidine hydrochloride](/img/structure/B1520854.png)
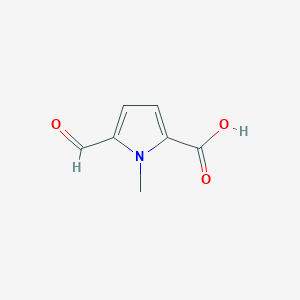
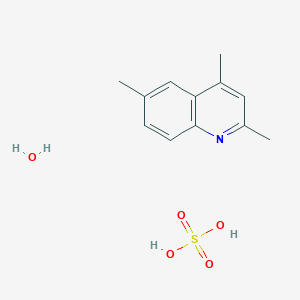

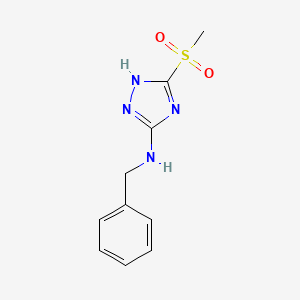
![4-Bromo-3-chloro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1520864.png)
![Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate](/img/structure/B1520867.png)
